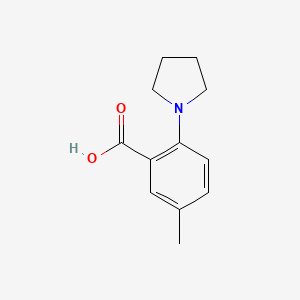

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid

Description

BenchChem offers high-quality 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9-4-5-11(10(8-9)12(14)15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFSNMBESKENTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, a heterocyclic carboxylic acid with significant potential in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis via modern catalytic methods, in-depth analytical characterization, and explores its promising applications in the development of novel therapeutic agents. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Scientific Merit of the Pyrrolidine-Benzoic Acid Scaffold

The convergence of a pyrrolidine ring and a benzoic acid moiety within a single molecular framework, as seen in 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, presents a compelling scaffold for drug discovery. The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent structural motif in a vast array of natural products and FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties.[1] The benzoic acid group, a classic pharmacophore, can participate in crucial hydrogen bonding interactions with biological targets and serves as a versatile synthetic handle for further molecular elaboration.[2]

The strategic placement of a methyl group at the 5-position of the benzoic acid ring and the linkage of the pyrrolidine nitrogen to the 2-position creates a unique electronic and steric environment. This substitution pattern can influence the compound's lipophilicity, metabolic stability, and binding affinity to various biological targets. This guide will delve into the specifics of this promising molecule, from its synthesis to its potential therapeutic applications.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. This section provides the key identifiers and physicochemical data for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.

| Property | Value | Source |

| CAS Number | 689142-42-5 | |

| Molecular Formula | C₁₂H₁₅NO₂ | |

| Molecular Weight | 205.25 g/mol | |

| IUPAC Name | 5-methyl-2-(pyrrolidin-1-yl)benzoic acid | - |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | General knowledge |

Synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid: A Modern Approach

The synthesis of N-aryl pyrrolidines is a cornerstone of medicinal chemistry. For the specific case of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, the Buchwald-Hartwig amination stands out as a highly efficient and versatile method.[3][4] This palladium-catalyzed cross-coupling reaction allows for the formation of the crucial C-N bond between an aryl halide and an amine, offering high yields and broad substrate scope.

The logical pathway for the synthesis involves the coupling of 2-bromo-5-methylbenzoic acid with pyrrolidine. The bromine atom at the 2-position is activated towards palladium-catalyzed amination, while the carboxylic acid and methyl groups remain intact under appropriate reaction conditions.

Caption: Synthetic workflow for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[3] Researchers should optimize conditions for their specific setup.

Materials:

-

2-Bromo-5-methylbenzoic acid (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (2.0 eq)

-

Anhydrous Toluene

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-methylbenzoic acid, Pd₂(dba)₃, and XPhos.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene, followed by pyrrolidine and sodium tert-butoxide.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Acidify the aqueous layer with 1 M HCl to a pH of ~3-4, which will protonate the carboxylic acid and may cause the product to precipitate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.

Analytical Characterization: A Spectroscopic Profile

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid based on the analysis of structurally similar compounds.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons: Expect signals in the range of δ 7.0-8.0 ppm. The protons on the benzoic acid ring will exhibit splitting patterns consistent with a trisubstituted benzene ring.

-

Pyrrolidine Protons: The protons on the pyrrolidine ring will likely appear as multiplets in the range of δ 1.8-3.5 ppm.

-

Methyl Protons: A singlet corresponding to the methyl group protons should be observed around δ 2.3-2.5 ppm.

-

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton is expected at a downfield chemical shift, typically above δ 10 ppm, and may be exchangeable with D₂O.

¹³C NMR (100 MHz, CDCl₃):

-

Carboxylic Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

-

Pyrrolidine Carbons: Signals corresponding to the methylene carbons of the pyrrolidine ring, typically in the range of δ 25-55 ppm.

-

Methyl Carbon: A signal for the methyl carbon around δ 20-25 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide valuable information about the functional groups present in the molecule.[8][9]

-

O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-N Stretch: An absorption band in the range of 1180-1360 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Signals in the region of 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ at m/z 206.12.

Applications in Drug Development: Exploring the Therapeutic Potential

The unique structural features of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid make it an attractive candidate for exploration in various therapeutic areas. The pyrrolidine moiety is a known pharmacophore in a wide range of biologically active compounds, including those with antimicrobial and anticancer properties.[10][11][12]

Caption: Structure-Activity Relationship (SAR) conceptual diagram.

Potential as an Antimicrobial Agent

Numerous studies have highlighted the antibacterial and antifungal activities of pyrrolidine derivatives.[10][12] The nitrogen atom of the pyrrolidine ring can be crucial for interactions with bacterial enzymes or cell wall components. The benzoic acid moiety can also contribute to antimicrobial effects. Therefore, 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid warrants investigation as a potential lead compound for the development of new anti-infective agents.

Potential as an Anticancer Agent

The pyrrolidine scaffold is present in several anticancer drugs and experimental agents.[11] Derivatives of this ring system have been shown to inhibit various cancer-related targets. Furthermore, substituted benzoic acids have also been explored for their anticancer properties.[2] The combination of these two pharmacophores in 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid suggests that it could be a valuable starting point for the design of novel anticancer compounds. Further derivatization of the carboxylic acid group could lead to amides or esters with enhanced potency and selectivity.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid. Based on the general properties of substituted benzoic acids and amines, the following guidelines are recommended.[9][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid represents a molecule of significant interest for researchers in drug discovery. Its straightforward synthesis via robust and modern catalytic methods, combined with the promising biological activities associated with its constituent pharmacophores, makes it a valuable building block for the creation of new therapeutic agents. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with the aim of facilitating further research and development in this exciting area of medicinal chemistry.

References

-

H. Zhang, F. Y. Kwong, Y. Tian, and K. S. Chan, "Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine," PLoS One, vol. 13, no. 9, p. e0204369, 2018. [Link]

- M. Boczar, Ł. Boda, and M. J. Wójcik, "Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative," Vibrational Spectroscopy, vol. 35, no. 1-2, pp. 99-107, 2004.

- A. Husain, M. Rashid, and M. Shaharyar, "Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives," Acta Poloniae Pharmaceutica, vol. 68, no. 4, pp. 535-541, 2011.

- J. A. Valderrama, C. D. Pessoa-Mahana, H. Pessoa-Mahana, and R. Tapia, "Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines," Magnetic Resonance in Chemistry, vol. 40, no. 8, pp. 555-558, 2002.

-

I. V. Saliy, A. S. Konev, and V. A. Iaroshenko, "Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines," The Journal of Organic Chemistry, vol. 88, no. 21, pp. 15159-15172, 2023. [Link]

-

A. S. Gudim, M. S. Egorov, A. V. Varlamov, L. G. Voskressensky, and E. A. Sokolova, "Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold," Molecules, vol. 29, no. 1, p. 135, 2024. [Link]

-

S. Kumar, S. K. Sharma, and P. Kumar, "Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer," Preprints, 2023. [Link]

- A. Gracia, J. Hong, R. Arismendi, W. Li, and W. Lin, "Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation," Journal of Molecular Spectroscopy, vol. 399, p. 111867, 2023.

- A. A. Al-Amiery, Y. K. Al-Majedy, and A. A. H. Kadhum, "Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine," International Journal of Drug Delivery Technology, vol. 13, no. 1, pp. 1-6, 2023.

- P. S. Bailey, and R. E. Lutz, "Synthesis and 1H NMR spectra of some 1-aryl-2,5-pyrrolidinediones," Journal of Heterocyclic Chemistry, vol. 17, no. 4, pp. 887-889, 1980.

-

G. C. Scavo, C. D. D'Andrea, and D. J. D. V. Pinto, "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Topics in Current Chemistry, vol. 379, no. 5, p. 34, 2021. [Link]

-

A. A. Semioshkin, Y. V. Nelyubina, K. A. Lyssenko, V. B. Rybakov, and Z. A. Starikova, "(2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H)-one," Molbank, vol. 2008, no. 2, p. M563, 2008. [Link]

-

Z. Kartal, and S. Sentürk, "FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 (M=Ni, Cd, Co, Mn) Complexes," Zeitschrift für Naturforschung A, vol. 60, no. 4, pp. 285-288, 2005. [Link]

- S. L. Buchwald, and C. Bolm, "Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn," Angewandte Chemie International Edition, vol. 48, no. 32, pp. 5586-5589, 2009.

-

Carl Roth, "Safety Data Sheet: Benzoic acid," 2021. [Link]

-

B. Jasiewicz, I. Sierakowska, and A. N. Klos, "Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives," Molecules, vol. 28, no. 23, p. 7849, 2023. [Link]

-

A. A. Ozerov, M. S. Novikov, and A. O. Chagarovskiy, "Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid," Pharmaceuticals, vol. 16, no. 7, p. 1024, 2023. [Link]

- P. S. Conti, and D. J. Schibli, "A Convenient Synthesis of 2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic Acid," Synthetic Communications, vol. 33, no. 1, pp. 155-159, 2003.

-

A. A. Bhat, N. Tandon, and R. Tandon, "Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review," Pharmaceutical Patent Analyst, vol. 11, no. 6, pp. 187-198, 2022. [Link]

-

C. B. A. T. L. de Souza, C. R. S. de Almeida, and P. J. S. S. de Oliveira, "1H and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles," Molecules, vol. 6, no. 10, pp. 853-861, 2001. [Link]

Sources

- 1. quora.com [quora.com]

- 2. preprints.org [preprints.org]

- 3. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. znaturforsch.com [znaturforsch.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid chemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid

Introduction and Molecular Overview

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is a disubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core, modified with a methyl group at the 5-position and a pyrrolidine ring attached via a nitrogen-carbon bond at the 2-position. This arrangement of functional groups—a carboxylic acid, a tertiary amine, and an aromatic ring—makes it a versatile building block, or scaffold, in medicinal chemistry and organic synthesis. The interplay between the electron-donating pyrrolidine group and the electron-withdrawing carboxylic acid group on the benzene ring influences its electronic properties, reactivity, and potential biological activity. This guide provides a technical overview of its core chemical properties, predicted spectroscopic characteristics, and plausible synthetic strategies, offering field-proven insights for researchers and drug development professionals.

Table 1: Core Identifiers for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid

| Identifier | Value |

|---|---|

| IUPAC Name | 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid |

| CAS Number | 886593-50-6 |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

Caption: Figure 1: Key functional groups of the target molecule.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is not extensively published. However, by analyzing its structural analogues, we can derive a reliable set of predicted properties. The primary reference analogue is 2-(pyrrolidin-1-yl)benzoic acid (CAS 78648-27-8), which lacks the C5-methyl group[1]. The addition of a methyl group is expected to subtly influence these properties.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale & Expert Commentary |

|---|---|---|

| Melting Point | 90-100 °C | Based on the analogue 2-(pyrrolidin-1-yl)benzoic acid (m.p. 87-88.5 °C)[1]. The addition of a methyl group increases molecular weight and potential for van der Waals interactions, which typically results in a modest increase in melting point. |

| Boiling Point | > 350 °C | The predicted boiling point for the non-methylated analogue is ~352 °C[1]. The methyl group will slightly increase this value. High boiling points are characteristic of benzoic acids due to strong intermolecular hydrogen bonding. |

| pKa | ~2.9 - 3.5 | The predicted pKa for the non-methylated analogue is ~2.79[1]. The methyl group is weakly electron-donating, which may slightly increase the pKa (making the acid weaker) compared to the analogue. However, the dominant electronic effect comes from the ortho-amino group. |

| Solubility | Poor in Water; Soluble in Organic Solvents | Benzoic acid itself has low water solubility (~3.44 g/L at 25 °C), which decreases with the addition of nonpolar groups[2]. The molecule is expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone, which can solvate both the carboxylic acid and the lipophilic ring systems.[3][4] |

| LogP | ~2.5 - 3.0 | The partition coefficient (LogP) of benzoic acid is 1.87[5]. The addition of the pyrrolidine and methyl groups significantly increases the molecule's lipophilicity, leading to a higher predicted LogP value. |

Anticipated Spectroscopic Profile

A robust understanding of the expected spectroscopic data is critical for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy

-

Aromatic Protons (δ 6.5-8.0 ppm): Three protons are expected on the benzene ring. The powerful electron-donating effect of the ortho-pyrrolidine group will shield the aromatic protons, shifting them upfield compared to standard benzoic acid. The proton at C6 (ortho to the amine) would be the most shielded, while the proton at C3 (ortho to the carboxyl group) would be the most deshielded.

-

Carboxylic Acid Proton (δ 10-13 ppm): A characteristic broad singlet, which is highly deshielded. Its presence is a key indicator of the free acid.

-

Pyrrolidine Protons (δ 2.0-3.5 ppm): Two sets of signals are expected. The two protons alpha to the nitrogen (N-CH₂) will be deshielded (~3.0-3.5 ppm) compared to the two beta protons (~2.0-2.5 ppm). These will likely appear as multiplets.

-

Methyl Protons (δ 2.3-2.5 ppm): A sharp singlet integrating to three protons, located in the typical benzylic methyl region.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (δ ~170-175 ppm): The carboxylic acid carbonyl carbon will be significantly deshielded.

-

Aromatic Carbons (δ ~110-150 ppm): Six distinct signals are expected. The carbon attached to the pyrrolidine group (C2) will be highly shielded, while the carbon bearing the carboxylic acid (C1) will be deshielded.

-

Pyrrolidine Carbons (δ ~25 and ~50 ppm): The alpha-carbons will appear around 50 ppm, and the beta-carbons around 25 ppm.

-

Methyl Carbon (δ ~20-22 ppm): A single signal in the aliphatic region.

Infrared (IR) Spectroscopy

-

O-H Stretch (2500-3300 cm⁻¹): A very broad band characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C-H Stretch (2850-3100 cm⁻¹): Signals for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) C-H bonds.

-

C=O Stretch (1680-1710 cm⁻¹): A strong, sharp absorption for the carbonyl of the conjugated carboxylic acid.

-

C-N Stretch (1200-1350 cm⁻¹): A moderate signal corresponding to the aryl-amine C-N bond.

Synthesis and Reactivity

Proposed Synthetic Pathway

While multiple synthetic routes are conceivable, a highly plausible and industrially scalable approach is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation. The causality behind this choice lies in its high functional group tolerance and efficiency in coupling aryl halides with amines.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-methylbenzoic acid (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand like Xantphos (1.1-1.2x molar equivalent of Pd).

-

Reagent Addition: Add a non-protic, polar solvent such as toluene or dioxane. Subsequently, add pyrrolidine (1.1-1.5 eq) followed by a base, typically sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Reaction Execution: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water or a dilute acid (e.g., 1M HCl) to neutralize the base and protonate the product. Extract the aqueous layer with an organic solvent like ethyl acetate.[6] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2]

Caption: Figure 2: A plausible workflow for the synthesis of the target compound.

Chemical Reactivity

The molecule's reactivity is governed by its primary functional groups:

-

Carboxylic Acid: This group can readily undergo esterification with alcohols under acidic conditions or amide bond formation with amines using standard coupling reagents (e.g., EDC, HATU).[7]

-

Tertiary Amine: The pyrrolidine nitrogen is basic and can be protonated to form salts. It is generally unreactive towards electrophiles under standard conditions due to its integration into the aromatic system.

-

Aromatic Ring: The ring is activated by the strong electron-donating pyrrolidine group, making it susceptible to electrophilic aromatic substitution. However, the existing substitution pattern will direct incoming electrophiles to specific positions.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for this compound. Therefore, a conservative approach to handling is required, based on the hazards of its constituent parts.

-

Benzoic Acid Derivatives: These are known to cause skin irritation and serious eye damage.[5][8][9] Prolonged exposure or inhalation of dust can lead to respiratory tract irritation.[10]

-

Pyrrolidine Derivatives: Can be irritants and should be handled with care.

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

-

Avoid inhalation of dust or powder.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water.[11]

Conclusion

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is a compound with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data remains to be published, its chemical properties can be reliably predicted through the analysis of its core structure and relevant analogues. Its synthesis is accessible through modern cross-coupling methodologies, and its functional handles offer diverse opportunities for further chemical modification. As with any novel chemical entity, it should be handled with appropriate caution, assuming it to be a potential irritant. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile molecule into their research and development programs.

References

-

Carl ROTH GmbH + Co. KG. (2015, August 28). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

- CN105294583A - Synthesizing method of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. (n.d.). Google Patents.

- CN110615754A - Synthetic method of 5-methyl-2-pyrrolidone. (n.d.). Google Patents.

-

PubChem. (n.d.). 5-Methyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]

- EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. (n.d.). Google Patents.

-

ResearchGate. (2025, August 7). A Convenient Synthesis of 2‐(3‐Methyl‐2,5‐dioxopyrrolidin‐1‐yl)benzoic Acid. Request PDF. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0166017). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoic-d5 acid, 99+ atom % D. Retrieved from [Link]

-

Sciencemadness Wiki. (2024, March 5). Benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

MDPI. (n.d.). (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

American Chemical Society. (2020, December 21). Benzoic acid. Retrieved from [Link]

Sources

- 1. 2-Pyrrolidin-1-yl-benzoic Acid CAS#: 78648-27-8 [m.chemicalbook.com]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. carlroth.com [carlroth.com]

- 6. EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]

- 7. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]

- 8. chemos.de [chemos.de]

- 9. acs.org [acs.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Structural Elucidation and Synthetic Validation: 5-Methyl-2-(pyrrolidin-1-yl)benzoic Acid

[1]

Executive Summary

Target Molecule: 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid

Molecular Formula:

This technical guide provides a rigorous framework for the synthesis and structural confirmation of 5-methyl-2-(pyrrolidin-1-yl)benzoic acid.[1] Unlike simple aliphatic amines, the steric bulk of the pyrrolidine ring ortho to the carboxylic acid induces specific conformational locks, making NMR elucidation (specifically NOE analysis) critical for distinguishing it from regioisomers.

Synthetic Protocol (Self-Validating System)

To ensure the integrity of the elucidation, we utilize a Nucleophilic Aromatic Substitution (

Reaction Scheme

The synthesis exploits the activation of the fluorine atom ortho to the electron-withdrawing carboxyl group.[1]

Figure 1:

Step-by-Step Protocol

-

Charge: To a 50 mL round-bottom flask, add 2-fluoro-5-methylbenzoic acid (1.0 eq, 5.0 mmol) and potassium carbonate (

, 2.0 eq). -

Solvate: Add anhydrous DMSO (10 mL). Stir until partially suspended.

-

Nucleophile Addition: Add pyrrolidine (3.0 eq) dropwise.[1][3] Note: Excess amine acts as both nucleophile and base.

-

Reaction: Heat to 100°C for 12 hours. Monitor via TLC (50% EtOAc/Hexanes).[1][3] The starting material (

) should disappear, replaced by a fluorescent spot ( -

Workup (Critical for Purity):

-

Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.[1][3][4]

Structural Elucidation Strategy

The core challenge is distinguishing the target from potential isomers (e.g., substitution at the wrong position if starting materials were ambiguous) and confirming the integrity of the pyrrolidine ring.

Mass Spectrometry (HRMS)

-

Ionization: ESI(+)

-

Expected [M+H]+: 206.1181 m/z

-

Fragmentation Logic:

Nuclear Magnetic Resonance (NMR) Analysis

Predicted 1H NMR Data (400 MHz, DMSO-

)

The aromatic region provides the "fingerprint" for the 1,2,5-substitution pattern.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic | |

| COOH | 12.50 | br s | - | 1H | Exchangeable acidic proton.[1] |

| H-6 | 7.65 | d | 2.0 | 1H | Ortho to COOH, meta to Me.[1][3] Deshielded by carbonyl.[1][3] |

| H-4 | 7.25 | dd | 8.5, 2.0 | 1H | Para to N, meta to COOH. Couples with H-3 (ortho) and H-6 (meta).[1] |

| H-3 | 6.85 | d | 8.5 | 1H | Ortho to Pyrrolidine.[1][3] Shielded by electron-donating Nitrogen.[1] |

| Pyr- | 3.25 | m | - | 4H | Protons adjacent to Nitrogen.[1] |

| Me-5 | 2.25 | s | - | 3H | Methyl group at C-5.[1] |

| Pyr- | 1.85 | m | - | 4H | Protons in the pyrrolidine ring (distal).[1] |

Key Diagnostic Couplings:

-

Ortho-Coupling (

): The doublet at -

Meta-Coupling (

): The fine splitting (2.0 Hz) between H-4 and H-6 confirms the 1,2,4-relationship of protons (and thus 1,2,5-substitution of groups).

2D NMR Connectivity (The "Proof")

To definitively prove the structure, we map the HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) interactions.

Figure 2: Critical NOE (red dashed) and HMBC (blue solid) correlations required to confirm regiochemistry.

Interpretation of Figure 2:

Physicochemical Properties & Stability[1]

-

pKa: Estimated at 5.5 - 6.[1]0. The ortho-pyrrolidine group may form an intramolecular hydrogen bond with the carboxylic acid, potentially raising the pKa compared to unsubstituted benzoic acid (4.2).[1]

-

Solubility:

-

Stability: Stable under standard ambient conditions.[1][3] Avoid strong oxidizing agents which may attack the pyrrolidine nitrogen to form the N-oxide.[1]

References

-

Nucleophilic Arom

) Mechanism: -

Anthranilic Acid Derivatives in Medicinal Chemistry

-

NMR of N-Aryl Systems

-

General Synthesis of N-Aryl Pyrrolidines

Sources

- 1. 5-Methyl-2-pyrrolidone | C5H9NO | CID 66055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0166017) [np-mrd.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Synthetic Utility of 5-Methyl-2-(pyrrolidin-1-yl)benzoic Acid

The following technical guide provides an in-depth analysis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid , a privileged scaffold bridging the structural properties of N-aryl anthranilic acids (fenamates) and pyrrolidine-based pharmacophores.

Executive Summary

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid (CAS: 689142-42-5) represents a strategic chemical scaffold in medicinal chemistry, combining the core pharmacophore of fenamate NSAIDs with the metabolic versatility of a cyclic amine (pyrrolidine) . While often utilized as an advanced intermediate for tricyclic heterocycles (e.g., pyrrolo[2,1-a]isoquinolines), its structural homology to mefenamic acid and flufenamic acid suggests intrinsic biological activity as a Cyclooxygenase (COX) inhibitor and a modulator of inflammatory pathways.

This guide details the compound's physicochemical profile, predicted mechanism of action (MoA), synthetic pathways, and validation protocols for researchers in drug discovery.

Chemical Profile & Physicochemical Properties

Understanding the foundational properties of this molecule is critical for predicting bioavailability and formulation requirements.

| Property | Value / Description | Significance |

| IUPAC Name | 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid | Core identity |

| CAS Number | 689142-42-5 | Unique identifier |

| Molecular Formula | C₁₂H₁₅NO₂ | Low MW (<500 Da) favors bioavailability |

| Molecular Weight | 205.25 g/mol | Fragment-like, ideal for lead optimization |

| LogP (Predicted) | ~2.8 - 3.2 | Lipophilic; good membrane permeability |

| H-Bond Donors | 1 (Carboxylic acid -OH) | Specific target binding (e.g., Arg120 in COX) |

| H-Bond Acceptors | 3 (N, C=O, -O-) | Interaction with solvent and protein residues |

| Topological Polar Surface Area | ~40 Ų | Excellent CNS penetration potential |

Mechanism of Action (MoA) & Biological Potential[2]

Primary Target: Cyclooxygenase (COX) Inhibition

The structural architecture of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid mimics the N-aryl anthranilic acid class of NSAIDs.

-

Binding Mode: The carboxylate group anchors the molecule via an ionic bond to Arg120 at the entrance of the COX enzyme's cyclooxygenase channel.

-

Steric Fit: The pyrrolidine ring replaces the traditional phenyl ring of fenamates. This saturated ring offers a different steric profile, potentially reducing "time-dependent inhibition" issues seen with some diaryl heterocycles while maintaining channel blockade.

-

5-Methyl Substitution: The methyl group at the 5-position (para to the amine) increases lipophilicity, enhancing the molecule's ability to enter the hydrophobic arachidonic acid binding pocket.

Secondary Utility: Precursor for Tricyclic Scaffolds

This molecule serves as a critical "biomimetic building block" for synthesizing pyrrolo[2,1-a]isoquinoline derivatives. These downstream products are biologically active against:

-

Tumor Cells: Via inhibition of tubulin polymerization.

-

Microbial Pathogens: By disrupting cell wall synthesis in Gram-positive bacteria.

Pathway Visualization

The following diagram illustrates the intervention point of this scaffold within the Arachidonic Acid inflammatory cascade.

Figure 1: Mechanism of Action showing the interception of the Arachidonic Acid pathway by anthranilic acid derivatives.

Experimental Protocols

Synthesis of the Scaffold

Objective: Efficiently synthesize 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid via Nucleophilic Aromatic Substitution (

Reagents:

-

2-Fluoro-5-methylbenzoic acid (1.0 eq)

-

Pyrrolidine (2.5 eq)

-

Solvent: DMSO or DMF

-

Base:

(optional, if pyrrolidine is not in excess)

Protocol:

-

Charge: In a round-bottom flask, dissolve 2-Fluoro-5-methylbenzoic acid (10 mmol) in DMSO (20 mL).

-

Addition: Add pyrrolidine (25 mmol) dropwise under stirring. The reaction is exothermic; cool if necessary.

-

Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). Acidify to pH 3–4 using 1M HCl to precipitate the free acid.

-

Isolation: Filter the solid precipitate. Wash with cold water (3x 20 mL) and hexanes.

-

Purification: Recrystallize from Ethanol/Water to obtain the pure white solid.

In Vitro COX Inhibition Assay

Objective: Quantify the

Methodology: Colorimetric COX Inhibitor Screening Assay.

-

Preparation: Dissolve the test compound in DMSO to prepare a 10 mM stock. Serial dilute to concentrations ranging from 0.1

M to 100 -

Enzyme Incubation: In a 96-well plate, add COX-1 or COX-2 enzyme (ovine/human recombinant) to the reaction buffer (0.1 M Tris-HCl, pH 8.0).

-

Inhibitor Addition: Add 10

L of the test compound dilutions to the wells. Incubate at 25°C for 10 minutes. -

Substrate Initiation: Add Arachidonic Acid (100

M final) and the colorimetric substrate (e.g., TMPD). -

Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX activity.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine

.

Synthetic Utility Diagram

This diagram outlines the workflow for converting the scaffold into advanced bioactive heterocycles.

Figure 2: Synthetic workflow from precursor to advanced bioactive heterocycles.

References

-

Pyrrolidine Scaffolds in Drug Discovery

- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Source: Università degli Studi di Palermo (UNIPA).

-

URL:[Link]

-

Anthranilic Acid Derivatives (Fenamates)

-

COX Inhibition Mechanisms

-

Pyrrolidinone and Benzoic Acid Derivatives

- Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Deriv

- Source: MDPI Molecules.

-

URL:[Link]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 5-Methyl-2-(pyrrolidin-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Emerging Interest

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, a substituted benzoic acid derivative incorporating a pyrrolidine moiety, represents a class of compounds with significant potential in medicinal chemistry and drug discovery. The pyrrolidine ring is a common scaffold in many biologically active compounds, and its combination with a benzoic acid structure creates a molecule with unique physicochemical properties that warrant careful consideration in a laboratory setting.[1][2] As research into novel therapeutics continues to expand, a thorough understanding of the safety and handling of such specialized reagents is paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known and inferred hazards of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, along with detailed protocols for its safe handling, storage, and disposal.

Section 1: Hazard Identification and Risk Assessment

A foundational aspect of laboratory safety is a clear-eyed assessment of the potential hazards associated with a chemical. While specific toxicological data for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is not extensively documented in publicly available literature, a reliable safety profile can be constructed by examining the known hazards of its constituent functional groups—the benzoic acid core and the pyrrolidine ring—and a Safety Data Sheet (SDS) provided by a supplier.

GHS Hazard Classification

Based on available safety data, 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications indicate that the compound poses a moderate acute toxicity risk upon ingestion and is a notable irritant to the skin, eyes, and respiratory system.

Toxicological Profile: An Inferential Approach

Due to the limited specific toxicological data for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, we must extrapolate from the known profiles of benzoic acid and pyrrolidine derivatives.

-

Benzoic Acid: Benzoic acid and its derivatives are known to be irritants to the skin, eyes, and respiratory tract.[3][4] Prolonged or repeated exposure can lead to dermatitis.[5] While generally considered to have low systemic toxicity, ingestion of large amounts can cause gastrointestinal irritation.[4]

-

Pyrrolidine: Pyrrolidine is a cyclic secondary amine that is classified as a corrosive and flammable liquid.[6][7] It can cause severe skin burns and eye damage.[7] Many pyrrolidine derivatives are also biologically active and can have various physiological effects.[8]

The combination of these two moieties in 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid suggests that the primary hazards are indeed irritation to all points of contact. The "harmful if swallowed" classification should be treated with significant respect, and appropriate measures to prevent ingestion must be in place.

Risk Assessment Workflow

A systematic risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Caption: A logical workflow for conducting a risk assessment before handling 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling protocols and the consistent use of appropriate PPE are non-negotiable when working with 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.

Engineering Controls

-

Ventilation: All manipulations of the solid compound or its solutions should be performed in a well-ventilated area.[9] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[9]

-

Eye Wash and Safety Shower: An operational and easily accessible emergency eye wash station and safety shower are essential in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The following PPE is required when handling 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles or a full-face shield. | To prevent serious eye irritation (H319) from splashes of solutions or contact with airborne powder. |

| Hand Protection | Nitrile or neoprene gloves. Regular glove changes are recommended, especially after direct contact. | To prevent skin irritation (H315) and potential absorption. |

| Body Protection | A standard laboratory coat. For larger quantities or splash-prone procedures, a chemically resistant apron is advised. | To protect skin and personal clothing from contamination. |

| Respiratory | Not generally required for small-scale use in a fume hood. For large-scale work or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary. | To prevent respiratory irritation (H335) from inhalation of dust or aerosols. |

General Handling Practices

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[5]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in the laboratory.[4]

-

Container Management: Keep containers tightly closed when not in use to prevent contamination and potential release into the environment.[10]

Section 3: Emergency Procedures

Prompt and correct responses to emergencies can significantly mitigate harm. All personnel working with 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid must be familiar with these procedures.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |

Spill Response

For a small spill of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid solid:

-

Evacuate and Secure: Alert others in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Wear the appropriate PPE as outlined in Section 2.2.

-

Contain and Clean: Gently sweep or scoop the solid material into a labeled, sealed container for disposal. Avoid generating dust.

-

Decontaminate: Wipe the spill area with a damp cloth, followed by a dry one.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

For spills of the compound in solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Section 4: Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring environmental responsibility.

Storage

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]

-

Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[5][11]

-

Containers: Keep in a tightly sealed, properly labeled container.[10]

Disposal

All waste containing 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, including contaminated materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[9]

Conclusion: A Commitment to Safety

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is a valuable compound for chemical research and development. By understanding its potential hazards and adhering to the rigorous safety and handling protocols outlined in this guide, researchers can work with this molecule confidently and safely. A proactive and informed approach to laboratory safety is the cornerstone of scientific excellence and innovation.

References

-

Astech Ireland. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-2-pyrrolidone. Retrieved from [Link]

-

Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

-

Material Safety Data Sheet. (2009, December 10). Pyrrolidine. Retrieved from [Link]

-

SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

-

Request PDF. (2003, July). A Convenient Synthesis of 2‐(3‐Methyl‐2,5‐dioxopyrrolidin‐1‐yl)benzoic Acid. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

- Google Patents. (n.d.). US20050059829A1 - Production of 5-methyl-N-(methyl aryl)-2-pyrrolidone, 5-methyl-N-(methyl cycloalkyl)-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid esters with cyano compounds.

-

RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5. (2023, December 15). Retrieved from [Link]

-

Washington State University. (n.d.). Benzoic-Acid_2024-06-27.docx. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]

-

PubMed. (2023, November 9). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid. Retrieved from [Link]

Sources

- 1. chemos.de [chemos.de]

- 2. CAS 1203681-53-1: Benzoic acid, 3-(2-pyrrolidinyl)-, methy… [cymitquimica.com]

- 3. astechireland.ie [astechireland.ie]

- 4. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. US20050059829A1 - Production of 5-methyl-N-(methyl aryl)-2-pyrrolidone, 5-methyl-N-(methyl cycloalkyl)-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid esters with cyano compounds - Google Patents [patents.google.com]

- 9. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Technical Guide: Crystallization Strategies for 5-Methyl-2-(pyrrolidin-1-yl)benzoic Acid

Executive Summary & Molecular Profile

This guide details the purification and crystallization protocols for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid , a critical intermediate scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.

The molecule presents a unique challenge due to its amphoteric nature . It contains an acidic carboxyl group (

Physicochemical Profile

| Parameter | Value / Characteristic | Implication for Crystallization |

| CAS Number | 689142-42-5 | Reference standard identity. |

| Molecular Formula | MW: 205.25 g/mol . | |

| Solubility (High) | DMSO, DMF, Methanol, Dilute Base ( | Good solvents for dissolution. |

| Solubility (Low) | Water ( | Anti-solvents or precipitation media. |

| pKa (Acid) | ~4.2 (Carboxylic Acid) | Soluble as carboxylate at |

| pKa (Base) | ~3.8 (N-Aryl Nitrogen) | Soluble as ammonium salt at |

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be controlled:

-

pH Control (The "Swing" Method): Because the molecule can exist as a cation, anion, or zwitterion/neutral species, pH is the primary solubility lever. The target for precipitation is the Isoelectric Point (pI) , typically between pH 4.0 and 5.0 for this class of molecules.

-

Temperature Ramp: Rapid cooling often traps impurities in the crystal lattice of benzoic acid derivatives. A controlled cooling rate of 0.5°C/min is recommended.

-

Solvent Water Activity: In organic solvents, the presence of water can induce oiling out (liquid-liquid phase separation) if the ionic strength is high.

Experimental Protocols

Protocol A: Reactive Crystallization (pH Swing)

Best for: Primary purification from crude reaction mixtures.

This method utilizes the carboxylic acid functionality to dissolve the product in base, filter out non-acidic impurities, and then precipitate the pure product by acidification.

Reagents:

-

Crude 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid

-

1M Sodium Hydroxide (NaOH)

-

1M Hydrochloric Acid (HCl)

-

Activated Carbon (optional for color removal)

Step-by-Step Procedure:

-

Dissolution: Suspend 10.0 g of crude solid in 50 mL of water.

-

Basification: Slowly add 1M NaOH with stirring until the pH reaches 10-11. The solid should dissolve completely as the sodium benzoate salt forms.

-

Checkpoint: If solids remain, they are likely non-acidic impurities. Filter these out.

-

-

Carbon Treatment (Optional): Add 0.5 g activated carbon, stir for 30 mins at room temperature, and filter through Celite to remove color bodies.

-

Acidification (Crystallization):

-

Place the clear filtrate in a reactor with overhead stirring (200 RPM).

-

Slowly dose 1M HCl.

-

Nucleation Point: Cloudiness will appear around pH 6-7. Pause addition for 15 minutes to allow stable nuclei to form (Ostwald ripening).

-

Completion: Continue acid addition until pH reaches 4.5 ± 0.2 . Do not overshoot to pH < 2, or the amine may protonate and redissolve the product.

-

-

Isolation: Stir the slurry for 1 hour at 5°C. Filter the white crystalline solid.

-

Washing: Wash the cake with 2 x 10 mL cold water (pH adjusted to 4.5).

-

Drying: Vacuum oven at 45°C for 12 hours.

Protocol B: Solvent Recrystallization (Polymorph Control)

Best for: Final polishing to achieve >99.5% purity and specific crystal habit.

Solvent System: Ethanol / Water (60:40 v/v).

Step-by-Step Procedure:

-

Slurry: Charge 5.0 g of dried Protocol A material into 25 mL of Ethanol (absolute).

-

Heating: Heat to reflux (approx. 78°C). The solution should be clear.

-

Anti-solvent Addition: Slowly add 15 mL of hot water (70°C) to the refluxing solution.

-

Note: If oiling out occurs, add a small amount of ethanol to redissolve, then add water more slowly.

-

-

Cooling:

-

Cool to 60°C and seed with 0.1% pure crystals (if available).

-

Ramp temperature down to 20°C over 4 hours (0.15°C/min).

-

Hold at 20°C for 2 hours.

-

Cool to 0-5°C for 1 hour.

-

-

Filtration: Filter and wash with cold Ethanol/Water (50:50).

Process Logic & Visualization

The following diagram illustrates the decision logic for the Reactive Crystallization (Protocol A), highlighting the critical pH boundaries that prevent yield loss.

Caption: pH-Swing Logic Flow. Critical control point is stopping acidification at pH 4.5 to prevent protonation of the pyrrolidine nitrogen.

Analytical Validation

To validate the success of the crystallization, the following analytical methods are required:

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.

-

Pass Criteria: >99.0% Area under curve (AUC).

Differential Scanning Calorimetry (DSC)

-

Purpose: Identify polymorphs and solvates.

-

Procedure: Heat from 30°C to 250°C at 10°C/min.

-

Expected Result: A single sharp endotherm (melting point). Note: Literature melting points for similar analogs range from 140-180°C; determine the specific MP of the pure reference material.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product separates as a liquid oil before crystallizing. | 1. Reduce cooling rate.2. Increase seed loading.3. Use a solvent with better solubility (add more Ethanol). |

| Low Yield | pH endpoint missed (too acidic or too basic). | Check filtrate pH. If pH < 3, neutralize back to 4.5 with dilute NaOH. If pH > 6, add more HCl. |

| Colored Product | Oxidation of the aniline/pyrrolidine moiety. | 1. Perform crystallization under Nitrogen atmosphere.2. Ensure effective Activated Carbon treatment in Protocol A. |

| Gel Formation | Rapid precipitation trapping solvent. | Re-heat to dissolve and cool much slower (0.1°C/min) with vigorous stirring. |

References

-

National Institutes of Health (NIH). (2008). Crystal structure of 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. Retrieved October 26, 2023, from [Link]

-

Royal Society of Chemistry. (2014). Pyrrolidin-1-ium-2-carboxylate[1]·4-hydroxybenzoic acid co-crystal.[1] CrystEngComm. Retrieved October 26, 2023, from [Link]

Sources

Application Notes and Protocols for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid: A Versatile Building Block in Organic Synthesis

Introduction: Unveiling the Potential of a Unique Scaffold

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid emerges as a compelling scaffold, integrating the structural rigidity and electronic properties of a substituted benzoic acid with the versatile reactivity of a pyrrolidine moiety. This unique combination of a carboxylic acid, a tertiary amine, and a substituted aromatic ring within a single molecule opens a vast playground for chemists to construct complex molecular architectures. The pyrrolidine ring, a prevalent motif in numerous natural products and pharmaceuticals, imparts desirable physicochemical properties, including improved solubility and the potential for specific stereochemical orientations.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis and potential applications of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid as a strategic building block.

Synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid: Key Methodologies

The synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid can be efficiently achieved through modern cross-coupling and nucleophilic substitution reactions. The choice of starting material, primarily 2-halo-5-methylbenzoic acids, dictates the most suitable synthetic strategy. Below are two robust and widely applicable protocols.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines from aryl halides.[3][4] This reaction is catalyzed by a palladium complex and requires a suitable phosphine ligand and a base to proceed efficiently. For the synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, 2-bromo-5-methylbenzoic acid serves as an excellent starting material.

Reaction Scheme:

Figure 1: Workflow for Buchwald-Hartwig Amination.

Detailed Experimental Protocol:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-methylbenzoic acid (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand such as XPhos (0.04 equiv.).

-

Reagent Addition: Add sodium tert-butoxide (NaOtBu, 2.2 equiv.) as the base.

-

Solvent and Amine Addition: Add anhydrous toluene as the solvent, followed by the addition of pyrrolidine (1.2 equiv.).

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1 M HCl to a pH of ~6.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Ligand Selection: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, especially with sterically hindered substrates.[3]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the amine and facilitate the catalytic cycle.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is critical for catalytic activity.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers an alternative, often more economical, pathway for the synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, particularly when starting from the more reactive 2-fluoro-5-methylbenzoic acid.[5][6] The strong electron-withdrawing nature of the fluorine atom activates the aromatic ring towards nucleophilic attack by pyrrolidine.

Reaction Scheme:

Figure 2: Workflow for Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-methylbenzoic acid (1.0 equiv.) and potassium carbonate (K₂CO₃, 3.0 equiv.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Amine Addition: Add pyrrolidine (1.5 equiv.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and pour it into ice-water.

-

Purification: Acidify the mixture with 1 M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMSO is ideal as it can solvate the potassium carbonate and facilitate the nucleophilic attack without protonating the nucleophile.

-

Base: Potassium carbonate is a suitable base to deprotonate the carboxylic acid and act as a scavenger for the hydrofluoric acid byproduct.

-

Temperature: Higher temperatures are generally required to overcome the activation energy for the formation of the Meisenheimer complex intermediate.[6]

Applications in Organic Synthesis: A Gateway to Molecular Diversity

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is a trifunctional building block, offering reactive handles at the carboxylic acid, the tertiary amine, and the aromatic ring. This versatility allows for its incorporation into a wide array of complex molecules.

Synthesis of Bioactive Amides and Esters

The carboxylic acid moiety is a prime site for modification, readily undergoing amidation and esterification reactions to produce a diverse library of derivatives. These reactions are fundamental in medicinal chemistry for tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.[7][8]

Table 1: Representative Amide and Ester Derivatives

| Coupling Partner | Reaction Type | Product Class | Potential Biological Activity |

| Substituted Anilines | Amidation (e.g., HATU, EDCI) | N-Aryl Benzamides | Anti-inflammatory, Analgesic[9][10] |

| Bioactive Amines | Amidation (e.g., HATU, EDCI) | Bio-conjugates | Targeted Drug Delivery |

| Alcohols/Phenols | Esterification (e.g., DCC, Steglich) | Benzoate Esters | Antimicrobial, Antiviral |

Directed Ortho-Metalation and Functionalization of the Aromatic Ring

The pyrrolidinyl group can act as a directed metalation group (DMG), facilitating the selective functionalization of the aromatic ring at the ortho position (C3). This strategy provides access to tri-substituted benzene derivatives, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

Reaction Workflow:

Figure 3: Directed Ortho-Metalation Workflow.

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid makes it an excellent precursor for the synthesis of fused heterocyclic systems. For instance, intramolecular cyclization reactions can lead to the formation of novel benzoxazinone or other nitrogen-containing heterocyclic derivatives, which are prevalent in many biologically active compounds.[11]

Conclusion and Future Outlook

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid represents a building block with significant untapped potential. Its straightforward synthesis via established and reliable methods like the Buchwald-Hartwig amination and SNAr reactions makes it readily accessible. The presence of three distinct functional groups provides a rich platform for the generation of diverse molecular libraries for applications in drug discovery, materials science, and catalysis. As the demand for novel chemical entities continues to grow, the strategic utilization of such versatile building blocks will be instrumental in advancing the frontiers of chemical synthesis.

References

- Buchwald, S. L., & Hartwig, J. F. (2008).

-

ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. Retrieved from [Link]

- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

- Braibante, H. S., et al. (1996). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of the Brazilian Chemical Society, 7(3), 193-195.

-

ChemBK. (n.d.). 2-Amino-5-methylbenzoic Acid. Retrieved from [Link]

- Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.

- Google Patents. (n.d.). Production of 5-methyl-1-hydrocarbyl-2-pyrrolidone by reductive amination of levulinic acid.

- Google Patents. (n.d.). Benzoic acid derivatives, methods and uses thereof.

- Google Patents. (n.d.). Synthetic method of 5-methyl-2-pyrrolidone.

- El-Sayed, N. N. E., et al. (2025). New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations. Arabian Journal of Chemistry, 18(7), 106623.

-

National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Significance of 3-Amino-2-methylbenzoic Acid in Chemical Synthesis. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers, 8(15), 4163-4168.

-

MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

-

Slideshare. (n.d.). Amino Benzoic acid derivatives, Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

-

ResearchGate. (n.d.). A Convenient Synthesis of 2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. Retrieved from [Link]

-

MDPI. (n.d.). (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). Retrieved from [Link]

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

- Royal Society of Chemistry. (2015). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 17(5), 2964-2968.

- Google Patents. (n.d.). Production of 5-methyl-N-(methyl aryl)-2-pyrrolidone, 5-methyl-N-(methyl cycloalkyl)-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid with cyano compounds.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ossila.com [ossila.com]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations - Arabian Journal of Chemistry [arabjchem.org]

Formulation of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid for in vivo studies

Topic: Formulation of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid for In Vivo Studies

Abstract

This document provides a comprehensive guide for the formulation of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, a novel small molecule, for in vivo preclinical research. The inherent physicochemical properties of this compound, particularly its predicted poor aqueous solubility, present a significant challenge for achieving consistent and adequate systemic exposure in animal models. This guide moves beyond simple recipes, offering a logical, step-by-step framework for formulation development, from initial physicochemical characterization to the preparation and quality control of final dosing vehicles suitable for oral (PO) and intravenous (IV) administration. We emphasize the causality behind experimental choices, enabling researchers to develop robust, self-validating formulations that ensure data integrity and reproducibility in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.

Pre-formulation Assessment: Understanding the Molecule

Prior to any formulation work, a thorough understanding of the active pharmaceutical ingredient (API) is critical.[1] Since 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is a new chemical entity (NCE), experimental data may be scarce. However, we can predict its properties based on its chemical structure and data from close structural analogs. The molecule is a benzoic acid derivative, indicating it possesses an acidic functional group.

Key Physicochemical Properties (Predicted and Inferred)

| Property | Predicted Value/Range | Rationale & Implication for Formulation | Source |

| Molecular Weight | ~219.27 g/mol | Well within the typical range for small molecules. | Inferred |

| pKa (acidic) | 2.5 - 3.5 | Based on the pKa of 2-Pyrrolidin-1-yl-benzoic Acid (~2.79).[2] The carboxylic acid group means solubility will be highly pH-dependent, increasing significantly at pH > pKa. | [2] |

| cLogP | 2.5 - 3.5 | Based on analogs like 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid (XLogP3-AA = 2.9).[3] A positive logP indicates lipophilicity and predicts poor aqueous solubility. This is a key driver for formulation strategy. | [3][4] |

| Aqueous Solubility | Poor to Very Low | Inferred from the lipophilic structure (cLogP > 2) and the properties of benzoic acid, which is only slightly soluble in water.[5][6] This necessitates the use of solubility-enhancing techniques. | [5][6] |

This initial analysis classifies 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound (poor solubility).[1] Therefore, the primary goal of formulation is to overcome this solubility barrier to ensure adequate absorption and exposure in vivo.[7]

Formulation Strategy Selection: A Logic-Driven Approach

The choice of formulation is dictated by the study's objective, the intended route of administration, and the API's properties.[8] For early preclinical studies, the goal is often to achieve maximum exposure to assess safety and efficacy, which can be accomplished with a well-designed solution or a fine-particle suspension.[9]

The following decision tree outlines a logical workflow for selecting an appropriate formulation strategy.

Recommended Vehicle Systems & Protocols

Based on the pre-formulation assessment, pH adjustment and the use of co-solvents are promising strategies for solubilization. For higher doses or initial screening where a solution is not feasible, a simple suspension is a reliable alternative.[10][11]

Table of Example Vehicle Compositions

| Vehicle ID | Formulation Type | Route | Composition | Key Considerations |

| OV-01 | Aqueous Suspension | Oral (PO) | 0.5% (w/v) Methylcellulose or CMC-Na 0.1% (w/v) Polysorbate 80 in Purified Water | Standard vehicle for insoluble compounds. Requires particle size control and stability assessment. |

| OS-01 | pH-Adjusted Solution | Oral (PO) | 20% (v/v) PEG 400 10% (v/v) Propylene Glycol q.s. to pH 7.0-8.0 with NaOH in Purified Water | Utilizes pH to ionize and solubilize the acidic API. Co-solvents enhance solubility further. |

| IV-01 | Co-Solvent Solution | Intravenous (IV) | 5-10% (v/v) DMSO or DMA 30-40% (v/v) PEG 400 q.s. with Saline (0.9% NaCl) | For IV administration, sterility and avoidance of precipitation upon injection are critical. Use minimal organic solvent necessary. |

Note: All excipients must be of a suitable grade for animal studies. The percentages of organic solvents should be kept to a minimum to avoid vehicle-induced toxicity.[10][12]

Detailed Experimental Protocols

These protocols are designed to be self-validating by including critical quality control checkpoints.

Protocol 4.1: Preparation of an Oral Suspension (Vehicle OV-01)

This protocol is suitable for delivering a range of doses when the API is not sufficiently soluble.

Workflow Overview

Step-by-Step Methodology:

-

Vehicle Preparation:

-

To 80% of the final volume of purified water, slowly add 0.5% (w/v) of methylcellulose while stirring continuously to avoid clumping.

-

Once fully hydrated, add 0.1% (w/v) Polysorbate 80 and mix until dissolved. This acts as a wetting agent.

-

-

API Wetting:

-

Accurately weigh the required amount of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.

-

In a mortar, add a small amount of the prepared vehicle to the API powder and triturate with a pestle to form a smooth, uniform paste. This step is critical to prevent particle agglomeration.

-

-

Homogenization:

-

Gradually add the remaining vehicle to the paste using geometric dilution while mixing continuously.

-

Transfer the mixture to a calibrated vessel and add vehicle to reach the final desired volume.

-

Stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

-

-

Quality Control (Self-Validation):

-

Visual Inspection: The suspension should be uniform with no visible clumps. Check for re-suspendability after settling.

-